2-{[(1-phenylpropyl)amino]carbonyl}benzoic acid
Description
Contextualization within Organic Chemistry
N-substituted phthalamic acids represent a significant class of compounds within organic chemistry, belonging to the broader family of aromatic dicarboxylic acid derivatives. These molecules are characterized by a benzene (B151609) ring substituted with both a carboxylic acid group and an amide group at ortho positions (adjacent carbon atoms). Their parent compound, phthalic acid, is an aromatic dicarboxylic acid with the formula C₆H₄(CO₂H)₂. wikipedia.org While phthalic acid itself has modest commercial importance, its anhydride (B1165640), phthalic anhydride, is a major commodity chemical produced on a large scale. wikipedia.orgwikipedia.org
The chemistry of N-substituted phthalamic acids is intrinsically linked to phthalic anhydride. The most common method for synthesizing these compounds involves the reaction of phthalic anhydride with a primary amine. nih.gov This reaction opens the anhydride ring to form the corresponding phthalamic acid, which contains both a carboxylic acid and an amide functional group. This dual functionality makes them versatile intermediates in organic synthesis. For instance, they can undergo intramolecular cyclization, typically upon heating or in the presence of dehydrating agents, to form N-substituted phthalimides, a class of compounds with diverse applications in the synthesis of dyes, polymers, and biologically active molecules. nih.govresearchgate.net
Structural Features and Classification of 2-{[(1-phenylpropyl)amino]carbonyl}benzoic acid
The compound this compound is a specific example of an N-substituted phthalamic acid. Its structure is defined by a benzoic acid core where the second substituent at the ortho-position (carbon 2) is an amide group.
Core Structural Components:
Benzoic Acid Moiety: A benzene ring attached to a carboxylic acid group (-COOH).
Amide Linkage: A carbonyl group bonded to a nitrogen atom (-C(=O)N-). This is also referred to as a carboxamide group.
N-Substituent: The nitrogen atom of the amide is substituted with a (1-phenylpropyl) group. This group consists of a three-carbon propyl chain where the first carbon is attached to both the nitrogen and a phenyl group (C₆H₅).
Based on these features, the compound is classified as:
An N-substituted phthalamic acid , as it is derived from phthalic acid by the substitution of one carboxyl group with an N-substituted amide.
A benzoic acid derivative , specifically a 2-carboxamide (B11827560) substituted benzoic acid.
An aromatic carboxamide , due to the amide group being attached to the benzene ring system.
The presence of a chiral center at the first carbon of the 1-phenylpropyl group means that this compound can exist as a pair of enantiomers.
Below is a table summarizing the key properties of the parent compound, Phthalic Acid.
| Property | Data |
| Chemical Formula | C₈H₆O₄ |
| Molar Mass | 166.132 g/mol |
| Appearance | White solid |
| Density | 1.593 g/cm³ |
| Melting Point | 207 °C (405 °F; 480 K) |
| Solubility in water | 0.6 g / 100 mL |
| Acidity (pKa) | 2.89, 5.51 |
Data for Phthalic Acid, the parent compound. wikipedia.org
Historical Development of Phthalamic Acid Chemistry
The history of phthalamic acid chemistry is directly tied to the discovery and industrialization of its precursor, phthalic acid.
1836: Phthalic acid was first obtained by the French chemist Auguste Laurent. wikipedia.orgvedantu.com He produced it by oxidizing naphthalene (B1677914) tetrachloride and, believing it to be a naphthalene derivative, named it "naphthalic acid." wikipedia.org
Determination of Correct Formula: Swiss chemist Jean Charles Galissard de Marignac later determined the correct chemical formula, prompting Laurent to rename it to its current name, phthalic acid. wikipedia.orgvedantu.com
Early Manufacturing: In the 19th century, manufacturing methods involved the oxidation of naphthalene tetrachloride with nitric acid or, more effectively, with fuming sulfuric acid using mercury or mercury(II) sulfate (B86663) as a catalyst. wikipedia.org
Rise of Phthalic Anhydride: The development of modern industrial processes shifted focus to phthalic anhydride, which could be produced more efficiently. Early 20th-century methods involved the liquid-phase, mercury-catalyzed oxidation of naphthalene. wikipedia.org A significant advancement was the development of a gas-phase reaction using a vanadium pentoxide (V₂O₅) catalyst, which allowed for the oxidation of naphthalene or o-xylene (B151617) with molecular oxygen. wikipedia.org
Synthesis of Derivatives: The wide availability of phthalic anhydride as a commodity chemical was a catalyst for extensive research into its derivatives. It was recognized as the first dicarboxylic acid anhydride to be used commercially. wikipedia.org Its reaction with primary amines provided a straightforward and efficient route to N-substituted phthalamic acids, which were studied for their chemical properties, particularly their cyclization to form stable phthalimides. nih.govresearchgate.net This chemistry became fundamental in various fields, including the synthesis of dyes like phenolphthalein (B1677637) (discovered in 1871) and anthraquinone (B42736) derivatives. wikipedia.org
This historical progression from the initial isolation of phthalic acid to the large-scale production of its anhydride laid the groundwork for the synthesis and study of the broad class of N-substituted phthalamic acids, including this compound.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-phenylpropylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-15(12-8-4-3-5-9-12)18-16(19)13-10-6-7-11-14(13)17(20)21/h3-11,15H,2H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPBKFHUOZCBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1 Phenylpropyl Amino Carbonyl Benzoic Acid and Analogues
Direct Amidation and Related Condensation Reactions
Direct amidation involves the formation of the amide bond in a single step from a carboxylic acid and an amine. While conceptually straightforward, the reaction between a dicarboxylic acid like phthalic acid and an amine can present challenges in terms of selectivity and reactivity, often necessitating the use of activating agents or catalysts to proceed efficiently.
Exploration of Reaction Conditions and Solvent Systems
The direct condensation of phthalic acid with 1-phenylpropylamine generally requires elevated temperatures to drive off the water formed during the reaction. However, these conditions can also promote the cyclization of the desired product into the corresponding N-(1-phenylpropyl)phthalimide. To mitigate this, the reaction is often carried out at moderate temperatures in a suitable solvent.
A variety of solvents can be employed for direct amidation, with the choice influencing reaction rates and product solubility. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can facilitate the reaction by solvating the ionic intermediates. Non-polar solvents like toluene (B28343) or xylene can also be used, often in conjunction with a method for azeotropic removal of water.
| Parameter | Condition | Rationale |
| Temperature | Moderate (e.g., Room Temp. to 80 °C) | Minimizes dehydration to the imide. |
| Solvent | Aprotic polar (DMF, DMSO) or Aromatic (Toluene) | Solubilizes reactants and facilitates reaction. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation of reactants and intermediates. |
Investigation of Activating Agents and Catalysis
To circumvent the need for high temperatures and improve reaction efficiency, various activating agents and catalysts can be employed. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used to activate the carboxylic acid group, facilitating nucleophilic attack by the amine. The addition of coupling auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the reaction rate and suppress side reactions.
Catalytic approaches for direct amidation are also an area of active research. Boronic acid derivatives have been shown to catalyze the amidation of carboxylic acids under milder conditions. Transition metal catalysts, while less common for this specific transformation, also represent a potential avenue for achieving efficient amide bond formation.
| Activating Agent/Catalyst | Type | General Conditions |
| DCC or EDC/HOBt | Carbodiimide Coupling | Room temperature, aprotic solvent (e.g., CH₂Cl₂) |
| Boric Acid Derivatives | Lewis Acid Catalyst | Mild heating, various solvents |
| Transition Metal Complexes | Metal Catalyst | Varies depending on the specific catalyst system |
Yield Optimization Strategies
Optimizing the yield of 2-{[(1-phenylpropyl)amino]carbonyl}benzoic acid in direct amidation reactions involves a careful balance of reaction parameters. A slight excess of the amine, 1-phenylpropylamine, can be used to ensure complete conversion of the phthalic acid. The order of addition of reagents can also be critical; for instance, pre-activating the phthalic acid before the introduction of the amine can lead to higher yields.
Purification of the final product is another key aspect of yield optimization. The acidic nature of the product allows for extraction into an aqueous base, followed by acidification to precipitate the purified phthalamic acid, separating it from unreacted starting materials and non-acidic byproducts.
Multistep Synthetic Routes and Precursor Utilization
Multistep syntheses offer greater control over the reaction outcome and are often the preferred methods for preparing phthalamic acids with high purity. These routes typically start from readily available and highly reactive precursors such as phthalic anhydride (B1165640) or derivatives of anthranilic acid.
Synthesis via Phthalic Anhydride Ring-Opening Reactions
The reaction of phthalic anhydride with a primary amine is a classic and highly efficient method for the synthesis of N-substituted phthalamic acids. This reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the desired amide and carboxylic acid functionalities. A significant advantage of this method is that it typically proceeds under mild conditions and avoids the formation of the isomeric product.
A procedure analogous to the synthesis of N-α-phenylethylphthalamic acid can be employed. In a typical setup, phthalic anhydride is dissolved in a suitable solvent, and the 1-phenylpropylamine is added, often at a controlled temperature to manage the exothermic nature of the reaction. The reaction is generally rapid and can be carried out at or below room temperature. The product, being an acid, can often be isolated by precipitation or crystallization directly from the reaction mixture, or by an acid-base workup.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Typical Yield |
| Phthalic Anhydride | 1-Phenylpropylamine | Benzene (B151609), Toluene, or Dichloromethane | 0 °C to Room Temperature | High (>90%) |
This method is generally preferred due to its high selectivity, mild reaction conditions, and excellent yields.
Formation from Anthranilic Acid Derivatives
An alternative synthetic strategy involves the use of anthranilic acid (2-aminobenzoic acid) as a starting material. This approach would require the acylation of the amino group of anthranilic acid with a reagent that introduces the 1-phenylpropylcarbonyl moiety.
This could potentially be achieved by reacting anthranilic acid with a suitable acylating agent, such as 1-phenylpropylcarbonyl chloride or a mixed anhydride derived from 1-phenylpropanoic acid. The reaction would likely be carried out in the presence of a base to neutralize the hydrogen chloride or other acidic byproducts formed during the reaction. However, this route may be less direct than the phthalic anhydride method and could require the prior synthesis of the specific acylating agent.
Another possibility within this category is the reaction of an anthranilic acid derivative with 1-phenylpropyl isocyanate. This would lead to the formation of a urea (B33335) linkage, which is structurally different from the target amide. Therefore, careful selection of the acylating agent is crucial for the successful synthesis of the desired product via this route.
| Starting Material | Acylating Agent | General Conditions | Potential Challenges |
| Anthranilic Acid | 1-Phenylpropylcarbonyl Chloride | Aprotic solvent, presence of a base | Preparation of the acyl chloride, potential for over-acylation |
| Anthranilic Acid | Mixed Anhydride of 1-Phenylpropanoic Acid | Aprotic solvent, low temperature | In situ formation of the mixed anhydride |
Stereoselective Synthesis Approaches for Chiral Phenylpropyl Moieties
The asymmetric synthesis of chiral amines, such as 1-phenylpropylamine, is a cornerstone of modern medicinal chemistry. A variety of methods have been developed to achieve high enantiomeric purity, thereby avoiding the need for classical resolution of racemic mixtures.
One prominent strategy involves the asymmetric reductive amination of a prochiral ketone, propiophenone (B1677668). This transformation can be achieved using chiral catalysts or chiral auxiliaries. For instance, the use of N-heterocyclic carbene-based ruthenium complexes has been reported for the redox-neutral, single-step synthesis of amides from alcohols and nitriles, demonstrating a pathway with 100% atom economy. chemistryviews.org While not a direct amination, this highlights the potential of advanced catalytic systems. A more direct approach involves the hydrogenation of imines formed from the ketone and a chiral amine, such as (R)- or (S)-1-phenylethylamine, followed by hydrogenolysis to remove the chiral auxiliary. google.commdpi.com
Biocatalysis offers a particularly green and efficient route to enantiopure amines. Transaminases (TAs) have emerged as powerful catalysts for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.orgresearchgate.net These enzymes facilitate the transfer of an amino group from a donor molecule to the ketone with high stereoselectivity. For the synthesis of 1-phenylpropylamine analogues, an (R)- or (S)-selective transaminase could be employed to convert propiophenone into the corresponding enantiomerically pure amine with conversions reaching up to 99% and excellent optical purity (>99% ee). rsc.orgresearchgate.net
Another approach is the stereoselective inversion of a racemic amine. This can be accomplished through the formation of diastereomeric N,N-disulfonylimide derivatives, followed by nucleophilic substitution with an azide (B81097) ion and subsequent reduction. This method allows for the conversion of an unwanted enantiomer into the desired one. researchgate.net
Table 1: Comparison of Stereoselective Synthesis Methods for Chiral Phenylpropyl Moieties This table is interactive. Click on the headers to sort the data.
| Method | Key Reagents/Catalysts | Advantages | Disadvantages | Typical Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Reductive Amination | Chiral auxiliaries (e.g., 1-phenylethylamine), Hydrogen, Pd/C | Well-established, high yields | Requires removal of auxiliary | 96-99% google.com |
| Biocatalytic Transamination | Transaminases (TAs), Amine donor (e.g., isopropylamine) | High enantioselectivity, mild conditions, environmentally friendly | Enzyme stability and availability can be a concern | >99% rsc.org |
| Kinetic Resolution | Chiral resolving agents (e.g., tartaric acid) | Simple procedure | Maximum theoretical yield is 50% | Can achieve >95% after separation |
| Stereoselective Inversion | N,N-disulfonylimides, Azide ion | Converts unwanted enantiomer to desired product | Multi-step process | 70-95% inversion researchgate.net |
Green Chemistry Approaches in Synthesis
Solvent-Free Reactions and Catalytic Systems
The direct formation of the amide bond between phthalic anhydride (or benzoic acid) and 1-phenylpropylamine is a key step. Traditional methods often rely on coupling reagents that generate significant waste. Green alternatives focus on catalytic, solvent-free conditions.
Microwave-assisted organic synthesis has been shown to be a rapid and efficient method for amide formation directly from carboxylic acids and amines. nih.gov Using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) under solvent-free microwave irradiation can lead to high yields of the desired amide with a simple work-up procedure, minimizing the use of organic solvents. nih.gov
Another solvent-free approach involves the use of boric acid as a catalyst for the reaction between a carboxylic acid and an amine source like urea. scispace.comresearchgate.net This method is advantageous due to the low cost and low toxicity of the catalyst. The reaction can often be performed by simple heating of the neat reactants. Furthermore, transition metal-free amide synthesis from phenyl esters and aryl amines using sodium hydride as a base has been developed, offering a high-yielding, solvent-free process with high atom economy. rsc.org
Enzymatic synthesis of N-acyl amino acids represents another green avenue. nih.govresearchgate.net Lipases can catalyze the formation of the amide bond under mild, aqueous conditions, avoiding the use of hazardous reagents and solvents. nih.gov
Atom Economy and Waste Minimization Studies
Atom economy is a central tenet of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. nih.gov The direct catalytic amidation of carboxylic acids with amines is an ideal reaction in terms of atom economy, as the only byproduct is water. chemistryforsustainability.org
Several catalytic systems have been developed to promote this transformation. Iron-substituted polyoxometalate catalysts have been shown to be effective for the amidation of a wide range of substrates, including aromatic and aliphatic compounds, without the need for additional bases or ligands. rsc.org Ruthenium-based catalysts have also been employed for the atom-economic synthesis of amides from amines and carboxylic acids activated in situ with acetylenes. nih.gov
Table 2: Green Chemistry Approaches in Amide Synthesis This table is interactive. Click on the headers to sort the data.
| Approach | Catalyst/Method | Key Principles | Byproducts |
|---|---|---|---|
| Microwave-Assisted Synthesis | Ceric Ammonium Nitrate | Solvent-free, energy efficiency | Minimal waste, catalyst can be recovered nih.gov |
| Boric Acid Catalysis | Boric Acid | Solvent-free, inexpensive and green catalyst | Water scispace.comresearchgate.net |
| Enzymatic Synthesis | Lipases, Proteases | Mild conditions, high selectivity, biodegradable catalyst | Water nih.govresearchgate.net |
| Catalytic Amidation | Iron or Ruthenium complexes | High atom economy, avoids stoichiometric reagents | Water or volatile organics nih.govrsc.org |
| Transition Metal-Free Amidation | Sodium Hydride | Solvent-free, avoids transition metals | Phenol (from phenyl ester) rsc.org |
Chemical Reactivity and Transformations of 2 1 Phenylpropyl Amino Carbonyl Benzoic Acid
Cyclization Reactions and Formation of Imide Derivatives
A key reaction of 2-{[(1-phenylpropyl)amino]carbonyl}benzoic acid, a derivative of phthalamic acid, is its propensity to undergo intramolecular cyclization to form an N-substituted phthalimide. This dehydration reaction typically occurs upon heating, often in the presence of a dehydrating agent or in a suitable solvent like acetic acid. The reaction proceeds via an intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid's carbonyl carbon. researchgate.netacs.orgnih.gov
The general transformation is as follows: this compound → N-(1-phenylpropyl)phthalimide + H₂O
This type of cyclization is a common and efficient method for the synthesis of N-substituted phthalimides. nih.govchemrxiv.orgresearchgate.net The rate and efficiency of this reaction can be influenced by the nature of the substituents on both the phthalic acid ring and the N-aryl or N-alkyl group. Organocatalytic methods, for instance using N-heterocyclic carbenes (NHCs), have been developed for the synthesis of N-aryl phthalimides from phthalamic acids under mild conditions. nih.govchemrxiv.org
Table 1: Conditions for Cyclization of Phthalamic Acid Derivatives
| Starting Material Analogue | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-phenylphthalamic acid | Glacial acetic acid, heat | N-phenylphthalimide | Good | researchgate.net |
| Various phthalamic acids | Acetic anhydride (B1165640) | Corresponding N-substituted phthalimide | High | researchgate.net |
| Substituted phthalamic acids | N-heterocyclic carbene (NHC) catalyst | N-aryl phthalimides | Excellent | nih.govchemrxiv.org |
Esterification and Amide Bond Modifications
The carboxylic acid group of this compound can undergo esterification with various alcohols under acidic conditions (e.g., Fischer esterification) or via activation of the carboxylic acid (e.g., conversion to an acyl chloride followed by reaction with an alcohol). N,N-disubstituted phthalamic acids have been successfully esterified either directly or through their acid chlorides, yielding the corresponding esters in good yields.
The amide bond, while generally stable, can be modified or cleaved under specific conditions. nih.govnih.gov Amide hydrolysis to the parent carboxylic acid (phthalic acid) and 1-phenylpropan-1-amine can be achieved under strong acidic or basic conditions with heating. libretexts.orglibretexts.org Additionally, selective cleavage of the C(aryl)-N bond in N-aryl amides has been reported using reagents like 2-iodoxybenzoic acid (IBX), which would preserve the C(carbonyl)-N bond, though this specific transformation on a phthalamic acid derivative is not commonly documented. organic-chemistry.orgresearchgate.netacs.org
Table 2: Representative Amide Bond Cleavage/Modification Reactions
| Reaction Type | Reagents/Conditions | Product Type | Notes | Reference |
|---|---|---|---|---|
| Amide Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic acid + Ammonium (B1175870) salt | Irreversible due to protonation of the amine product. | libretexts.orglibretexts.org |
| Amide Hydrolysis (Basic) | NaOH, H₂O, heat | Carboxylate salt + Amine | Irreversible due to deprotonation of the carboxylic acid product. | libretexts.org |
| Oxidative C(aryl)-N Cleavage | 2-Iodoxybenzoic acid (IBX) | Primary amide | Selective cleavage of the bond between the nitrogen and the aryl group. | organic-chemistry.orgacs.org |
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings
The molecule contains two aromatic rings susceptible to electrophilic substitution: the phthalic acid ring and the phenyl ring of the 1-phenylpropyl group.
Phenyl Ring : This ring is attached to a propyl chain. Alkyl groups are weakly activating and ortho, para-directing. vanderbilt.edu Therefore, this ring would be the more reactive of the two towards electrophiles like halogens, nitric acid, or sulfonic acid, leading to substitution primarily at the ortho and para positions relative to the propyl group.
Nucleophilic aromatic substitution is less common and requires strong electron-withdrawing groups on the ring and a strong nucleophile. Neither ring in this compound is highly activated for this type of reaction under standard conditions.
Reductions and Oxidations of Functional Groups
The functional groups within the molecule can be targeted by various reducing and oxidizing agents.
Reduction :
Carboxylic Acid and Amide : Both the carboxylic acid and the amide carbonyl can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required. Reduction of the carboxylic acid would yield a primary alcohol, while reduction of the amide would convert the carbonyl group into a methylene group (CH₂), resulting in a secondary amine. libretexts.orgchemistrysteps.comlibretexts.orgchemistrysteps.com The reaction with LiAlH₄ would likely reduce both functional groups simultaneously.
Aromatic Rings : The benzene (B151609) rings can be reduced to cyclohexanes via catalytic hydrogenation at high pressure and temperature, a reaction known as Birch reduction can also be employed for partial reduction.
Oxidation :
Alkyl Side Chain : The 1-phenylpropyl group has a benzylic carbon atom (the carbon attached to both the phenyl ring and the propyl chain). This position is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize alkyl side chains of aromatic rings down to a carboxylic acid group, provided there is at least one benzylic hydrogen. lumenlearning.comopenstax.orgpearson.comstackexchange.comlibretexts.org In this case, oxidation would cleave the propyl chain and convert the phenylpropyl group into a benzoyl group, ultimately yielding benzoic acid. The phthalic acid ring is generally resistant to oxidation under these conditions.
Mechanistic Investigations of Key Transformations
Kinetic studies on the cyclization of substituted phthalanilic acids (N-phenylphthalamic acids) in acetic acid have shown a complex mechanism. The process involves a reversible, solvent-assisted intramolecular nucleophilic attack by the amide nitrogen on the carboxylic acid carbonyl, forming a tetrahedral intermediate. This is followed by the slow breakdown of the intermediate to form the N-phenylphthalimide. researchgate.net The rate of this reaction is influenced by the electronic effects of substituents on the N-phenyl ring. researchgate.net
Kinetic data for the hydrolysis of phthalic anhydride, a related process, has also been studied extensively, with the rate being dependent on pH and buffer concentration. researchgate.netdntb.gov.ua
Table 3: Representative Kinetic Data for Phthalamic Acid Cyclization
| Reaction | Key Finding | Method | Reference |
|---|---|---|---|
| Cyclization of substituted phthalanilic acids | The reaction follows a two-step mechanism with a long-lived intermediate. | Spectroscopic analysis, Hammett plot | researchgate.net |
| Rate constants for pre-equilibration show a linear Hammett plot (ρ = -1.1). | Kinetic measurements | researchgate.net | |
| Hydrolysis of Phthalic Anhydride | The reaction is accelerated by various bases. | pH-rate profile | researchgate.netdntb.gov.ua |
The key transformations of this compound involve tetrahedral intermediates in their transition states.
Cyclization to Imide : The rate-determining step is typically the breakdown of the tetrahedral intermediate formed after the nucleophilic attack of the amide nitrogen on the carboxylic acid. The transition state involves the departure of a water molecule. Computational studies on the cyclization of phthalanilic acid support a two-step addition-elimination mechanism. researchgate.net
Esterification : The Fischer esterification proceeds through a similar tetrahedral intermediate after the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.
Amide Hydrolysis : Both acid- and base-catalyzed hydrolysis of the amide bond proceed through tetrahedral intermediates. In the rate-determining step of some enzymatic amide bond cleavages, the collapse of a zwitterionic tetrahedral intermediate is crucial. nih.gov
Direct Amide Formation : While not directly applicable to cyclization, studies on intermolecular amide formation from carboxylic acids and amines suggest that the reaction can proceed through a neutral pathway involving a carboxylic acid dimer, avoiding the formation of an unproductive carboxylate-ammonium salt. dur.ac.uk
The analysis of these transition states is crucial for understanding reaction mechanisms and for the rational design of catalysts to promote these transformations.
An article on the spectroscopic and advanced structural characterization of this compound cannot be generated at this time. A thorough search of scientific databases and literature has revealed no specific experimental or theoretical spectroscopic data for this particular compound.
The user's request mandated a strict focus on "this compound," with detailed analysis of its Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy. This includes specific data for 1H NMR, 13C NMR, 2D NMR (COSY, HSQC, HMBC), as well as Infrared (IR) and Raman spectroscopy, complete with data tables and discussions of hydrogen bonding.
Without publicly available spectral data, it is impossible to provide a scientifically accurate and detailed analysis as outlined in the request. Information on related but structurally different compounds cannot be used as a substitute due to the explicit instructions to focus solely on the specified molecule. Therefore, the required sections on spectral analysis, chemical shift assignments, coupling patterns, and functional group frequencies for this compound cannot be completed.
Spectroscopic and Advanced Structural Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light by 2-{[(1-phenylpropyl)amino]carbonyl}benzoic acid promotes electrons from lower energy molecular orbitals to higher energy ones, providing information about the conjugated systems and chromophores present.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with its aromatic and carbonyl chromophores. The benzoic acid moiety and the phenyl group attached to the propyl chain are the primary chromophores. These aromatic systems typically exhibit π → π* transitions.
The carbonyl group of the amide and the carboxylic acid also contribute to the UV-Vis absorption. Carbonyl groups can undergo both π → π* and n → π* transitions. The n → π* transitions, involving the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital, are generally weaker and appear at longer wavelengths compared to the π → π* transitions nih.gov.
Table 1: Expected Electronic Transitions for this compound
| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |
| Phenyl Rings | π → π | 200 - 280 |
| Carbonyl Groups | n → π | 270 - 300 |
| Carbonyl Groups | π → π | < 200 |
| Conjugated System | π → π | 230 - 300 |
Note: The exact absorption maxima (λmax) would need to be determined experimentally.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]+ corresponding to its molecular weight. The fragmentation of this molecular ion would provide valuable structural information. Common fragmentation pathways for benzoic acid derivatives involve the loss of the carboxylic acid group (-COOH) as a radical, leading to the formation of a phenyl cation nist.gov. Another characteristic fragmentation is the loss of the phenyl group, resulting in a fragment ion containing the carboxylic acid group nist.gov.
For the specific structure of this compound, fragmentation would also be anticipated to occur at the amide bond and along the propyl chain. Cleavage of the C-N bond of the amide could lead to the formation of a benzoyl cation or a phenylpropylamino cation.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments with high precision. This accuracy allows for the determination of the elemental composition of each ion, confirming the molecular formula of the parent compound and its fragments. This level of detail is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (Nominal) | Possible Fragment Structure | Description |
| 297 | [C17H17NO3]+ | Molecular Ion |
| 252 | [C17H16O]+ | Loss of COOH |
| 148 | [C8H6O2]+ | Cleavage at amide bond |
| 121 | [C7H5O2]+ | Benzoyl cation |
| 105 | [C7H5O]+ | Loss of CO from benzoyl cation |
| 91 | [C7H7]+ | Tropylium ion from phenylpropyl group |
| 77 | [C6H5]+ | Phenyl cation |
Note: The relative abundances of these ions would depend on the ionization conditions and the stability of the fragment ions.
X-ray Crystallography and Single-Crystal Diffraction Studies
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal its precise molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice.
The crystal structure would confirm the connectivity of the atoms and provide accurate measurements of bond lengths and angles. For instance, the C=O and C-O bond lengths of the carboxylic acid group, the C-N and C=O bond lengths of the amide group, and the C-C bond lengths of the aromatic rings would be determined. These parameters can provide insights into the electronic distribution and hybridization within the molecule. For example, the planarity of the aromatic rings and the amide group can be assessed. In related structures of benzoic acid derivatives, the carboxylic acid group often forms hydrogen-bonded dimers researchgate.net.
The solid-state conformation of the molecule would be elucidated, including the torsion angles that define the relative orientations of the phenyl rings, the propyl chain, and the carbonyl groups. Steric hindrance between the bulky substituents on the benzoic acid ring can lead to a twisted conformation where the aromatic rings are not coplanar. The conformation adopted in the solid state is a result of a balance between intramolecular forces (such as steric repulsion) and intermolecular forces (such as hydrogen bonding and van der Waals interactions) that stabilize the crystal lattice. In similar structures, the dihedral angle between the aromatic rings can vary significantly due to steric effects nih.gov. The presence of both a hydrogen bond donor (N-H of the amide and O-H of the carboxylic acid) and acceptors (C=O of the amide and carboxylic acid) suggests that hydrogen bonding will play a significant role in the crystal packing.
Intermolecular Interactions and Hydrogen Bonding Networks
Expected Hydrogen Bonding Motifs:
Carboxylic Acid Dimerization: A common and highly stable motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers. In this arrangement, two molecules are linked by a pair of strong O—H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic eight-membered ring.
Amide-to-Carboxyl/Amide Hydrogen Bonding: The amide N-H group is a potent hydrogen bond donor and is expected to form N—H···O bonds. The acceptor could be the carbonyl oxygen of the carboxylic acid group of a neighboring molecule or the carbonyl oxygen of the amide group of another molecule. This would lead to the formation of chains or more complex three-dimensional networks.
Chain and Sheet Formation: Through a combination of the carboxylic acid dimerization and the amide hydrogen bonding, it is plausible that the molecules would assemble into extended chains or sheets. For instance, the carboxylic acid dimers could be further linked into chains or layers by N—H···O hydrogen bonds involving the amide groups.
Without experimental crystallographic data, a definitive description and a data table of bond lengths and angles remain speculative. The table below is a hypothetical representation of the types of hydrogen bonds that would be anticipated in the crystal structure of this compound.
Table 1. Expected Intermolecular Hydrogen Bonds in this compound
| Donor (D) | Hydrogen (H) | Acceptor (A) | D—H···A Interaction Type |
| O (Carboxyl) | H | O (Carboxyl) | Carboxylic Acid Dimer |
| N (Amide) | H | O (Carboxyl) | Amide-Carboxyl Chain |
| N (Amide) | H | O (Amide) | Amide-Amide Chain |
Based on the conducted research, there is no specific published scientific literature available that details the computational and theoretical chemistry studies for the compound “this compound”. The requested in-depth analysis, including Quantum Chemical Calculations (DFT), Geometry Optimization, Electronic Structure Analysis, Electrostatic Potential Surface (MEP) Mapping, and the prediction of spectroscopic data, appears not to have been performed or at least not published for this specific molecule.
Therefore, it is not possible to generate an article with the required scientifically accurate and detailed research findings as per the provided outline. Any attempt to create such content would be speculative and not based on verifiable scientific research.
Computational and Theoretical Chemistry Studies
Molecular Dynamics Simulations and Conformational Landscape
There is currently no publicly available research detailing molecular dynamics simulations or explorations of the conformational landscape for 2-{[(1-phenylpropyl)amino]carbonyl}benzoic acid. Such studies would typically involve simulating the atomic and molecular motion of the compound to understand its dynamic behavior, stability of different shapes (conformers), and its interactions with surrounding environments. The lack of this data means that insights into the molecule's flexibility, solvent effects, and potential binding modes remain unexplored from a computational dynamics perspective.
Reaction Mechanism Elucidation through Computational Modeling
Similarly, there are no specific computational studies focused on elucidating the reaction mechanism for the formation or transformation of this compound. Computational modeling in this area would generally employ quantum mechanics or other methods to map out the energy profiles of reaction pathways, identify transition states, and determine the kinetics and thermodynamics of the chemical processes involved. Without such studies, the mechanistic details of how this compound is synthesized or how it might react remain understood only through experimental evidence, without the deeper, atomistic-level insights that computational modeling can provide.
Advanced Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds like "2-{[(1-phenylpropyl)amino]carbonyl}benzoic acid". The development of an effective HPLC method involves the careful selection and optimization of the stationary phase, mobile phase, and detection technique to achieve the desired separation and sensitivity.
The choice of stationary phase is paramount in achieving good separation. For a molecule like "this compound", which possesses both aromatic and carboxylic acid functionalities, a reversed-phase stationary phase is typically the most suitable. A C18 (octadecylsilyl) column is a common first choice due to its hydrophobicity, which allows for good retention and separation of moderately polar to non-polar compounds.
Mobile phase optimization is then carried out to fine-tune the separation. A typical mobile phase for the analysis of such compounds would consist of a mixture of an aqueous buffer and an organic solvent. The organic solvent, often acetonitrile (B52724) or methanol (B129727), is used to control the retention time of the analyte. The aqueous buffer, for instance, a phosphate (B84403) or acetate (B1210297) buffer, is crucial for controlling the pH of the mobile phase. Maintaining a consistent pH is important as it can affect the ionization state of the carboxylic acid group in "this compound", which in turn influences its retention on the column. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities.
A hypothetical optimized HPLC method for "this compound" might utilize the parameters outlined in the table below.
| Parameter | Condition |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This table presents a hypothetical set of optimized HPLC conditions for the analysis of this compound.
For the detection of "this compound", a Ultraviolet-Diode Array Detector (UV-DAD) is highly effective. The presence of the phenyl and benzoic acid moieties in the molecule results in significant UV absorbance. A DAD detector has the advantage of acquiring the entire UV spectrum for each peak, which can aid in peak identification and purity assessment. The selection of an appropriate detection wavelength is critical for achieving high sensitivity. This is typically done by examining the UV spectrum of the compound and choosing the wavelength of maximum absorbance (λmax). For "this compound", a wavelength in the range of 220-280 nm would likely provide a strong signal. A patent for a method to determine small-molecule halogenated carboxylic acids suggests that derivatization can shift the UV absorption to a region with less interference, enhancing specificity. google.com
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. However, for a compound like "this compound", which is polar and has a relatively low volatility, direct analysis by GC-MS is challenging. The high temperatures used in the GC inlet and column can lead to thermal degradation of the analyte.
To overcome this limitation, a derivatization step is typically required before GC-MS analysis. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For "this compound", the carboxylic acid and amide functional groups can be targeted for derivatization. For instance, the carboxylic acid group can be esterified (e.g., with methanol to form a methyl ester), and the amide proton can be replaced with a silyl (B83357) group (e.g., using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide).
Following a successful derivatization, the resulting derivative can be separated on a GC column, typically a non-polar or medium-polarity capillary column. The mass spectrometer then detects the separated derivative, providing both quantitative information and structural information from the mass spectrum. The fragmentation pattern observed in the mass spectrum can be used to confirm the identity of the compound.
Method Validation Parameters for Analytical Purity Assessment
Once an analytical method has been developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a critical process that demonstrates the reliability, accuracy, and precision of the analytical procedure. For the assessment of the analytical purity of "this compound", several key validation parameters are evaluated.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netechemi.comchromatographytoday.com Selectivity refers to the ability to differentiate and quantify the analyte in the presence of other components. researchgate.netechemi.com In the context of an HPLC method, specificity is demonstrated by showing that the peak for "this compound" is well-resolved from any other peaks in the chromatogram. This is often assessed by injecting a placebo (a mixture of all components except the analyte) and demonstrating the absence of any interfering peaks at the retention time of the analyte. Furthermore, stress testing of the analyte (e.g., exposure to acid, base, heat, light, and oxidizing agents) can be performed to generate potential degradation products and demonstrate that the method can separate the analyte from these degradants.
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. industrialpharmacist.com The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
To establish linearity, a series of standard solutions of "this compound" at different known concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the concentration of the analyte. The linearity is typically evaluated by performing a linear regression analysis on the data. A high correlation coefficient (r²), typically greater than 0.99, is indicative of a good linear relationship. industrialpharmacist.com
An example of a linearity study for "this compound" is presented in the table below.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 759,876 |
| 100 | 1,521,450 |
| Linear Regression | |
| Slope | 15180 |
| Intercept | 550 |
| Correlation Coefficient (r²) | 0.9998 |
This table presents hypothetical data from a linearity study for this compound, demonstrating a strong linear relationship between concentration and peak area.
Robustness and System SuitabilityNo data could be retrieved concerning the robustness of an analytical method or the system suitability parameters for the analysis of this compound.
Due to the absence of specific analytical data for this compound, the generation of an article with the requested detailed sections and data tables is not feasible at this time. Further research and development of analytical methods for this compound would be required to establish these critical validation parameters.
Applications in Organic Synthesis As a Chemical Building Block or Reagent
Precursor for the Synthesis of Complex Organic Molecules
N-acylanthranilic acids are well-established precursors for the synthesis of various heterocyclic compounds, particularly quinazolinones and other fused heterocycles. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The general synthetic route involves the cyclization of the N-acylanthranilic acid, often through dehydration, to form a 1,3-benzoxazin-4-one intermediate. This intermediate can then be reacted with various nucleophiles, such as amines or hydrazines, to yield a diverse array of substituted quinazolinones.
For instance, the cyclization of an N-acylanthranilic acid with a dehydrating agent like acetic anhydride (B1165640) or Eaton's reagent (P₂O₅/MsOH) leads to the formation of a 2-substituted-1,3-benzoxazin-4-one. The subsequent reaction of this intermediate with an amine (R'-NH₂) results in the corresponding 2,3-disubstituted-4(3H)-quinazolinone. This modular approach allows for the introduction of various substituents at the 2- and 3-positions of the quinazolinone ring, enabling the synthesis of libraries of compounds for drug discovery and other applications. The 1-phenylpropyl group in 2-{[(1-phenylpropyl)amino]carbonyl}benzoic acid would be incorporated into the final quinazolinone structure, influencing its steric and electronic properties.
The intramolecular cyclization of N-phenylanthranilic acid to acridone, catalyzed by mesoporous silica (MCM-41), demonstrates another pathway for the synthesis of complex heterocyclic systems from N-acylanthranilic acid derivatives chemrevlett.com. This highlights the potential of these compounds to serve as precursors to a range of polycyclic aromatic structures.
Table 1: Examples of Heterocyclic Systems Derived from N-Acylanthranilic Acid Precursors
| Precursor Class | Intermediate | Final Heterocycle |
|---|---|---|
| N-Acylanthranilic Acid | 1,3-Benzoxazin-4-one | Quinazolinone |
Role in Chiral Synthesis and Resolution
The presence of a chiral center in the 1-phenylpropyl moiety of this compound makes it a valuable tool in chiral synthesis. Chiral carboxylic acids and amines are frequently employed as resolving agents for racemates. The principle of chiral resolution relies on the formation of diastereomeric salts by reacting a racemic mixture with a single enantiomer of a chiral resolving agent. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Once separated, the individual enantiomers can be recovered by decomposing the diastereomeric salts.
Given that this compound is a chiral carboxylic acid, it can be used to resolve racemic amines. Conversely, the chiral amine (1-phenylpropyl)amine, a precursor to the title compound, can be used to resolve racemic carboxylic acids.
Furthermore, the chiral nature of this compound can be exploited in diastereoselective synthesis. When used as a starting material, the stereocenter in the 1-phenylpropyl group can influence the stereochemical outcome of subsequent reactions, leading to the preferential formation of one diastereomer over another. This is a fundamental strategy in asymmetric synthesis for the construction of enantiomerically enriched complex molecules. The design of chiral organic molecules for asymmetric synthesis often relies on the strategic placement of stereogenic centers to control the approach of reagents to a prochiral center ims.ac.jp.
Utilization as a Leaving Group or Activating Moiety in Reactions
While not a conventional leaving group, the N-acylanthranilic acid scaffold can function as an activating moiety, particularly through intramolecular cyclization reactions. The reaction of phthalanilic acids (a subclass of N-acylanthranilic acids) to form N-phenylphthalimides in the presence of acetic acid is a well-studied example nih.gov. This transformation proceeds through an intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl carbon researchgate.net.
This process can be viewed as the carboxylic acid group being "activated" by the proximate amide group, facilitating the cyclization and subsequent dehydration. This intramolecular assistance lowers the energy barrier for the reaction compared to an intermolecular equivalent. The formation of a stable five-membered ring provides the thermodynamic driving force for the reaction.
This principle of intramolecular activation is a key concept in the design of prodrugs, where cyclization reactions are used to release an active pharmaceutical ingredient nsf.gov. In the context of this compound, this inherent reactivity can be harnessed to promote reactions at the carboxylic acid position or to construct cyclic systems where the N-acylanthranilic acid framework is incorporated into the final product. The intramolecular hydrogen bond between the amide N-H and the carboxylate oxygen can pre-organize the molecule for cyclization, playing a crucial role in its function as an activating moiety acs.orgmdpi.com.
Table 2: Mechanistic Steps in the Acetic Acid-Catalyzed Cyclization of Phthalanilic Acid
| Step | Description |
|---|---|
| 1 | Reversible intramolecular nucleophilic attack by the amide nitrogen on the carboxyl carbon. |
| 2 | Formation of a tetrahedral intermediate. |
Ligand Design for Metal-Catalyzed Reactions
N-acylanthranilic acid derivatives have emerged as promising ligands in the field of metal-catalyzed reactions, particularly for palladium-catalyzed cross-coupling reactions researchgate.net. The ability of the amide and carboxylate groups to coordinate with a metal center allows these molecules to act as bidentate ligands, forming stable chelate complexes.
The coordination of both the nitrogen and oxygen atoms to the metal can influence the electronic properties and steric environment of the catalytic center, thereby affecting the efficiency, selectivity, and substrate scope of the reaction. For example, N-acylamidine palladium(II) complexes have demonstrated high catalytic activity in Suzuki-Miyaura cross-coupling reactions acs.org. The N-acylanthranilic acid scaffold provides a similar N,O-coordination sphere.
The presence of the chiral 1-phenylpropyl group in this compound introduces an element of chirality into the ligand framework. Chiral ligands are essential for asymmetric catalysis, where the goal is to produce an excess of one enantiomer of a chiral product. A metal complex incorporating this chiral ligand could potentially catalyze a variety of asymmetric transformations, such as asymmetric hydrogenation, allylic alkylation, or C-H activation. The steric bulk and specific conformation of the 1-phenylpropyl group would play a crucial role in inducing enantioselectivity by creating a chiral environment around the metal center. The synthesis of metal complexes with anthranilic acid and its derivatives has been shown to yield catalytically active species for various transformations nih.gov.
Table 3: Potential Applications of Metal Complexes with this compound as a Ligand
| Metal | Reaction Type | Potential Advantage |
|---|---|---|
| Palladium | Cross-coupling (e.g., Suzuki, Heck) | High efficiency and selectivity |
| Rhodium | Asymmetric Hydrogenation | Enantioselective synthesis of chiral molecules |
| Iridium | Asymmetric C-H Activation | Direct and efficient functionalization of C-H bonds |
Crystal Engineering and Supramolecular Chemistry
Design and Synthesis of Co-crystals and Salts
The carboxylic acid group in 2-{[(1-phenylpropyl)amino]carbonyl}benzoic acid is a primary site for forming multi-component crystalline phases, such as co-crystals and salts. nih.gov Co-crystals are formed with neutral co-former molecules, while salts result from proton transfer to a basic co-former. The likelihood of forming a salt versus a co-crystal can often be predicted by the difference in pKa values between the carboxylic acid and the co-former. acs.orgpsu.edu
Co-crystal Design: The design of co-crystals involves selecting appropriate co-formers that can form robust and predictable intermolecular interactions, known as supramolecular synthons, with the target molecule. acs.orgresearchgate.net For this compound, potential co-formers could include:
Pyridines and other N-heterocycles: These can form strong O-H···N hydrogen bonds with the carboxylic acid group. rsc.orgrsc.org
Amides: Co-formers containing amide groups, such as nicotinamide (B372718) or isonicotinamide, can interact with the carboxylic acid via acid-amide heterosynthons. researchgate.netacs.org
Other carboxylic acids: It is possible to form co-crystals with other carboxylic acids, leading to the formation of heterodimers. rsc.org
Synthesis of Co-crystals and Salts: Several methods can be employed for the synthesis of co-crystals and salts, including:
Solution Crystallization: This involves dissolving both components in a suitable solvent and allowing the multi-component crystal to form upon slow evaporation or cooling. dergipark.org.tr
Solid-State Grinding: Mechanochemical methods, such as neat grinding or liquid-assisted grinding, can be effective and environmentally friendly routes to co-crystal formation. rsc.orgnih.gov
Slurry Conversion: Stirring a suspension of the parent compounds in a solvent where they have limited solubility can lead to the formation of the most stable crystalline phase.
The selection of the synthetic method can sometimes influence the resulting solid form, potentially leading to different polymorphs of the co-crystal or salt. rsc.org
Investigation of Hydrogen Bonding Motifs and Networks
Hydrogen bonds are the most significant directional interactions governing the supramolecular assembly of this compound. The molecule possesses both hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carboxylic and amide carbonyl oxygens).
Potential Hydrogen Bonding Synthons:
Carboxylic Acid Homodimer: The carboxylic acid group can form a robust centrosymmetric R²₂(8) homodimer with an adjacent molecule. This is a very common and stable motif for carboxylic acids. acs.org
Acid-Amide Heterosynthon: A heterodimer can form between the carboxylic acid of one molecule and the amide of another. This interaction involves an O-H···O hydrogen bond from the acid to the amide carbonyl and an N-H···O bond from the amide to the acid carbonyl. acs.orgacs.org
Amide Homodimer/Catemer: The secondary amide group can form N-H···O hydrogen bonds, leading to either dimeric rings or catemeric chains. researchgate.netpreprints.org
Intramolecular Hydrogen Bonding: There is a possibility of an intramolecular N-H···O hydrogen bond between the amide N-H and the oxygen of the ortho-carboxylic acid group, which could influence the molecule's conformation. mdpi.com
Interactive Table: Potential Hydrogen Bond Donors and Acceptors
| Functional Group | Donor/Acceptor | Potential Interactions |
|---|---|---|
| Carboxylic Acid (-COOH) | Donor (O-H) | O-H···O (acid-acid), O-H···O (acid-amide), O-H···N (with basic co-formers) |
| Acceptor (C=O) | N-H···O (amide-acid), O-H···O (with other donors) | |
| Amide (-CONH-) | Donor (N-H) | N-H···O (amide-amide), N-H···O (amide-acid) |
π-π Stacking and Other Non-Covalent Interactions in the Solid State
In addition to strong hydrogen bonds, weaker non-covalent interactions play a crucial role in stabilizing the three-dimensional crystal structure of this compound.
C-H···O Interactions: The crystal structure is likely to be further stabilized by a network of weak C-H···O hydrogen bonds, where aromatic or aliphatic C-H groups act as donors to the carbonyl oxygen acceptors.
C-H···π Interactions: Interactions between C-H bonds and the π-systems of the aromatic rings are also possible, further contributing to the cohesion of the crystal lattice. researchgate.net
These weaker interactions, while individually less energetic than classical hydrogen bonds, collectively provide a significant stabilizing contribution to the crystal structure.
Interactive Table: Potential Non-Covalent Interactions
| Interaction Type | Groups Involved | Description |
|---|---|---|
| π-π Stacking | Phenyl rings | Attraction between the electron clouds of aromatic rings. |
| C-H···O | Aliphatic/Aromatic C-H and Carbonyl O | Weak hydrogen bonds stabilizing the packing. |
| C-H···π | Aliphatic/Aromatic C-H and Phenyl rings | Interaction of a C-H bond with the face of an aromatic ring. |
Polymorphism and Solid-State Phase Transitions
Polymorphism is the ability of a compound to exist in more than one crystalline form. These different forms, or polymorphs, have different arrangements of the molecules in the crystal lattice and, consequently, different physical properties. researchgate.net The potential for polymorphism in this compound is high due to several factors:
Conformational Flexibility: The 1-phenylpropyl group has rotational freedom around several single bonds. Different conformers of the molecule could pack in different ways, leading to conformational polymorphism.
Synthon Diversity: The competition between different hydrogen bonding motifs (e.g., acid-acid homodimers vs. acid-amide heterodimers) can result in different crystal packing arrangements. acs.org
The existence of polymorphs can be investigated using techniques such as Differential Scanning Calorimetry (DSC), which can detect solid-state phase transitions, and Powder X-ray Diffraction (PXRD), which provides a unique fingerprint for each crystalline form. The discovery and characterization of polymorphs are critical in pharmaceutical development to ensure the consistency and performance of the drug product.
Influence of Molecular Packing on Material Properties
The specific arrangement of molecules in the crystal lattice, or molecular packing, has a direct impact on the macroscopic properties of the material. nih.gov Understanding these structure-property relationships is a central goal of crystal engineering.
Solubility and Dissolution Rate: Different polymorphs or co-crystals can exhibit significantly different solubilities and dissolution rates. researchgate.netmdpi.com Generally, a less stable, higher-energy form will be more soluble. Co-crystallization is a well-established strategy to enhance the solubility of poorly soluble drugs. humanjournals.comacs.org
Melting Point and Stability: The melting point is a reflection of the strength of the intermolecular interactions in the crystal lattice. Denser packing and stronger interactions typically lead to higher melting points and greater thermodynamic stability. mdpi.com
Mechanical Properties: The arrangement of molecules and the nature of their interactions also influence mechanical properties such as hardness, elasticity, and tabletability, which are important for pharmaceutical manufacturing. For example, the presence of planar hydrogen-bonded sheets can lead to slip planes that affect the crystal's response to pressure. acs.org
By systematically studying the crystal engineering and supramolecular chemistry of this compound, it is possible to identify and select solid forms with optimized properties for pharmaceutical applications.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways
The conventional synthesis of N-acylanthranilic acids often involves the acylation of anthranilic acid with an appropriate acyl chloride or anhydride (B1165640). For 2-{[(1-phenylpropyl)amino]carbonyl}benzoic acid, this would typically involve the reaction of phthalic anhydride with 1-phenylpropylamine. While effective, this method may present limitations in terms of substrate scope, yield, and reaction conditions. Future research could focus on developing more efficient and versatile synthetic strategies.
One promising avenue is the exploration of catalytic C-H activation/amination reactions. This approach could potentially enable the direct synthesis of the target molecule from more readily available starting materials, bypassing the need for pre-functionalized substrates and thereby increasing atom economy. Furthermore, the development of stereoselective synthetic routes to obtain enantiomerically pure forms of this compound would be of significant interest, as the chirality of the 1-phenylpropyl group may influence the material properties of its derivatives.
| Potential Synthetic Route | Key Advantages | Research Focus |
| Catalytic C-H Activation/Amination | Increased atom economy, use of simpler starting materials | Development of suitable catalyst systems (e.g., transition metal-based) |
| Flow Chemistry Synthesis | Improved reaction control, scalability, and safety | Optimization of reactor design and reaction parameters |
| Biocatalytic Synthesis | High stereoselectivity, environmentally benign conditions | Identification and engineering of suitable enzymes |
| Microwave-Assisted Synthesis | Reduced reaction times, potential for improved yields | Investigation of solvent and catalyst compatibility |
Exploration of New Chemical Transformations
The reactivity of this compound has not been extensively investigated. The presence of both a carboxylic acid and an amide functional group within the same molecule suggests a rich and varied chemical reactivity that is yet to be tapped.
Future studies could investigate intramolecular cyclization reactions to generate novel heterocyclic scaffolds. Depending on the reaction conditions, it may be possible to selectively target either the carboxylic acid or the amide functionality to yield different ring systems. For instance, dehydration could lead to the formation of an N-(1-phenylpropyl)phthalimide. The exploration of reactions involving the aromatic rings, such as electrophilic aromatic substitution, could also lead to a diverse range of new derivatives with potentially interesting properties.
Advanced Materials Applications (excluding biological)
While many N-acylanthranilic acid derivatives have been explored for their biological activity, the potential of this compound in the realm of materials science remains largely unexplored. The rigid benzoic acid core combined with the flexible 1-phenylpropyl side chain could impart interesting self-assembly properties.
Research into the use of this compound as a building block for supramolecular polymers or liquid crystals could be a fruitful area of investigation. The ability of the carboxylic acid and amide groups to participate in hydrogen bonding suggests that it could form well-ordered structures in the solid state or in solution. Furthermore, its derivatives could be explored as components in the synthesis of novel polymers, potentially leading to materials with unique thermal, mechanical, or optical properties.
| Potential Material Application | Relevant Molecular Features | Proposed Research Direction |
| Supramolecular Polymers | Hydrogen bonding capabilities of carboxylic acid and amide groups | Investigation of self-assembly in various solvents and conditions |
| Liquid Crystals | Anisotropic molecular shape | Synthesis and characterization of derivatives with mesogenic properties |
| Polymer Additives | Aromatic and aliphatic moieties | Evaluation as a plasticizer or stabilizer in polymer formulations |
| Organic Semiconductors | Extended π-system in derivatives | Synthesis of conjugated derivatives and measurement of their electronic properties |
Enhanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, there is a significant opportunity to apply and develop computational models to better understand its behavior.
Future computational studies could focus on several key areas. Density Functional Theory (DFT) calculations can be employed to predict its geometric and electronic structure, as well as its spectroscopic properties. researchgate.net Molecular dynamics (MD) simulations could provide insights into its conformational preferences and the dynamics of its self-assembly processes. Furthermore, the development of Quantitative Structure-Property Relationship (QSPR) models for this class of compounds could enable the prediction of various physical and chemical properties for a wide range of derivatives, accelerating the discovery of new materials with desired characteristics. A study on phenylcarbamoylbenzoic acid analogs has already demonstrated the utility of molecular modeling in understanding the recognition of target compounds at binding pockets. nih.gov
| Computational Method | Predicted Properties | Potential Impact |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies | Guidance for spectroscopic characterization and reactivity prediction |
| Molecular Dynamics (MD) | Conformational dynamics, self-assembly behavior | Understanding the formation of supramolecular structures |
| QSPR Modeling | Physical properties (e.g., solubility, melting point), material performance | Rational design of new derivatives with tailored properties |
Q & A
Q. Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Recommended Value/Technique | Reference |
|---|---|---|
| R-factor | <5% (high-resolution data) | |
| Twin detection | Hooft/Y parameter analysis | |
| Disorder handling | PART command in SHELXL |
Q. Table 2. Common Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| Unreacted carboxylic acid | Incomplete activation | Use excess coupling agent (1.5 eq) |
| Dipeptide adducts | Amine dimerization | Add HOBt to suppress |
| Solvent adducts | Residual DMF/THF | Triturate with cold ethanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
